1-(trifluoromethyl)-1H-pyrazol-5-amine
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Overview
Description
1-(Trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of pyrazole derivatives with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like tetrabutylammonium fluoride . Another approach involves the use of trifluoroiodomethane in the presence of a catalyst such as diethyl zinc and Wilkinson’s catalyst .
Industrial Production Methods: Industrial production of 1-(trifluoromethyl)-1H-pyrazol-5-amine often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like sodium trifluoroacetate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium trifluoroacetate, trifluoromethyltrimethylsilane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated pyrazole derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
1-(Trifluoromethyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological receptors and enzymes . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Fipronil: An insecticide with a trifluoromethyl group.
Uniqueness: 1-(Trifluoromethyl)-1H-pyrazol-5-amine is unique due to its specific structural features and the presence of both a trifluoromethyl group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C4H4F3N3 |
---|---|
Molecular Weight |
151.09 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C4H4F3N3/c5-4(6,7)10-3(8)1-2-9-10/h1-2H,8H2 |
InChI Key |
INIVFYNBISSEPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)C(F)(F)F)N |
Origin of Product |
United States |
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